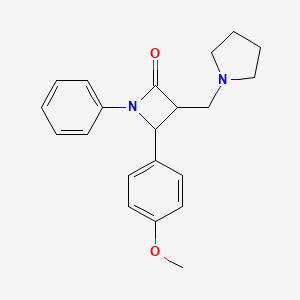
4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, also known as MPMPA, is a chemical compound that belongs to the class of azetidinones. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Synthetic Approaches
A conformational study of related pyrrolidine derivatives, including those with a p-methoxyphenyl group, highlighted the preferred spatial arrangement of these compounds, which could influence their chemical reactivity and interaction with biological targets (Oida et al., 1970). The synthesis of various pyrrolidine and pyrrolopyrrole derivatives, exploring different substituents including methoxyphenyl groups, has been reported, shedding light on the structure-activity relationships crucial for developing new pharmacologically active compounds (Muchowski et al., 1985).
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry, derivatives similar to the compound have been used to design side-chain liquid crystal polymers. The incorporation of methoxyphenyl units into these polymers has been studied to understand their impact on the material's properties, such as miscibility and transition temperatures, which are crucial for their potential applications in advanced materials (Stewart & Imrie, 1997).
Pharmaceutical Chemistry and Drug Design
The rearrangement reactions involving chlorinated pyrrolidin-2-ones to yield methoxylated pyrrolin-2-ones have been explored, highlighting a synthetic pathway that could be relevant for the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the study of 4-methoxyphenyl derivatives in the context of cobalt(III) complexes has provided insights into their potential utility in developing new coordination compounds with specific optical or catalytic properties (Sreekanth et al., 2004).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-18-11-9-16(10-12-18)20-19(15-22-13-5-6-14-22)21(24)23(20)17-7-3-2-4-8-17/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKLPNAYWFQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)

![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)



![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)


![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)